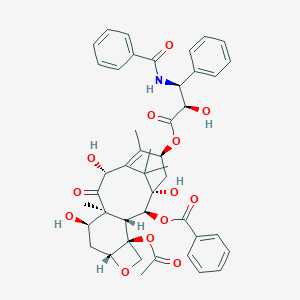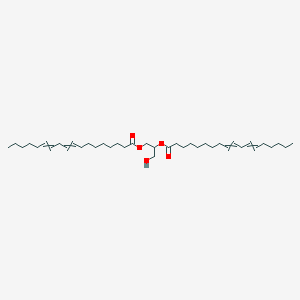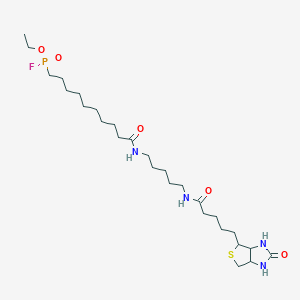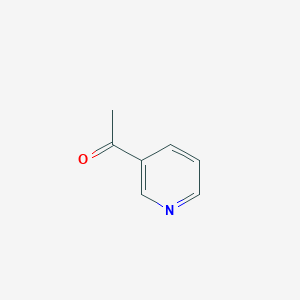
1,1-Diethoxy-3-nitropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxy-3-nitropropane, also known as DENP, is a nitro compound that has been widely used in scientific research for its unique properties. DENP is a colorless liquid with a molecular weight of 195.21 g/mol and a boiling point of 215 °C. It is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and environmental science.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxy-3-nitropropane is not fully understood. However, it is believed that 1,1-Diethoxy-3-nitropropane exerts its biological activity through the formation of reactive intermediates such as nitroso and nitrite species. These reactive intermediates can react with cellular macromolecules such as proteins and DNA, leading to cellular damage and death.
Biochemische Und Physiologische Effekte
1,1-Diethoxy-3-nitropropane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,1-Diethoxy-3-nitropropane can induce oxidative stress, DNA damage, and apoptosis in various cell lines. In vivo studies have shown that 1,1-Diethoxy-3-nitropropane can induce liver damage and carcinogenesis in rodents. However, the exact mechanism of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Diethoxy-3-nitropropane has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used for various applications such as organic synthesis, medicinal chemistry, and environmental science. Another advantage is that it is relatively easy to synthesize and has a high yield. However, one limitation is that it is a toxic compound that requires special handling and disposal procedures. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1,1-Diethoxy-3-nitropropane. One direction is to further investigate its mechanism of action and its effects on cellular macromolecules such as proteins and DNA. Another direction is to develop new synthetic methods for 1,1-Diethoxy-3-nitropropane and its derivatives. Additionally, the use of 1,1-Diethoxy-3-nitropropane as a model compound for the study of the fate and transport of nitro compounds in the environment can be expanded. Finally, the development of new drugs based on 1,1-Diethoxy-3-nitropropane and its derivatives can be explored.
Synthesemethoden
1,1-Diethoxy-3-nitropropane can be synthesized through a simple two-step reaction. The first step involves the reaction of 3-nitropropanol with thionyl chloride to form 3-nitropropyl chloride. The second step involves the reaction of 3-nitropropyl chloride with diethylamine to form 1,1-Diethoxy-3-nitropropane. The yield of this reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxy-3-nitropropane has been widely used in scientific research due to its unique properties. It is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and environmental science. In organic synthesis, 1,1-Diethoxy-3-nitropropane has been used as a building block for the synthesis of various compounds such as amino acids, peptides, and heterocycles. In medicinal chemistry, 1,1-Diethoxy-3-nitropropane has been used as a starting material for the synthesis of various drugs such as antitumor agents, antimalarial agents, and antiviral agents. In environmental science, 1,1-Diethoxy-3-nitropropane has been used as a model compound for the study of the fate and transport of nitro compounds in the environment.
Eigenschaften
CAS-Nummer |
107833-73-8 |
|---|---|
Produktname |
1,1-Diethoxy-3-nitropropane |
Molekularformel |
C7H15NO4 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
1,1-diethoxy-3-nitropropane |
InChI |
InChI=1S/C7H15NO4/c1-3-11-7(12-4-2)5-6-8(9)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
GYOMHDIHFFHNJY-UHFFFAOYSA-N |
SMILES |
CCOC(CC[N+](=O)[O-])OCC |
Kanonische SMILES |
CCOC(CC[N+](=O)[O-])OCC |
Synonyme |
3-Nitropropanaldiethylacetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



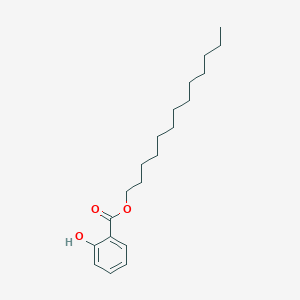
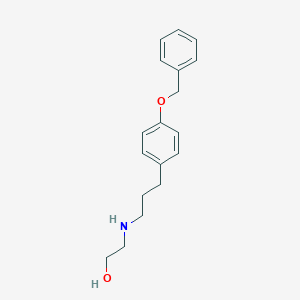
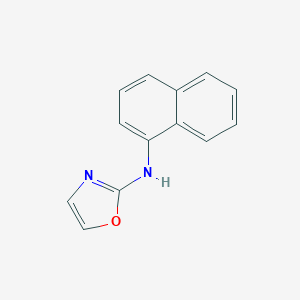

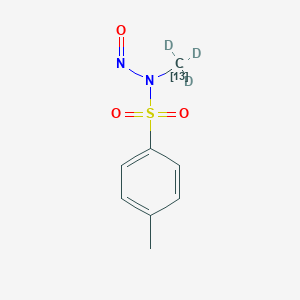
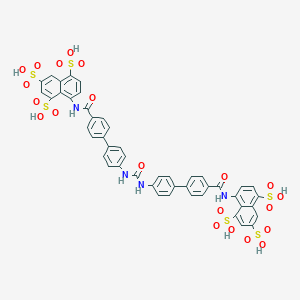
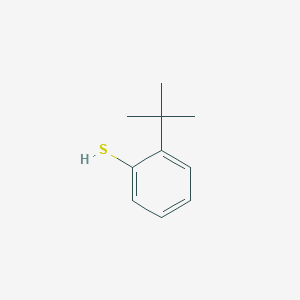
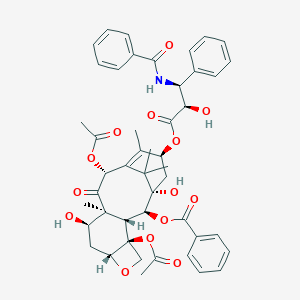
![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)
